Cas no 27053-21-0 ((2-Amino-thiazol-5-yl)phenylmethanone)

(2-Amino-thiazol-5-yl)phenylmethanone 化学的及び物理的性質

名前と識別子

-

- (2-Amino-thiazol-5-yl)phenylmethanone

- 2-amino-5-(phenylcarbonyl)thiazole

- 5-benzoyl-1,3-thiazol-2-amine

- AJOABURBJQMQOP-UHFFFAOYSA-N

- (2-AMINO-THIAZOL-5-YL)-PHENYL-METHANONE

- 5-benzoyl-2-imino-4-thiazoline

- (2-Aminothiazol-5-yl)(phenyl)methanone

- DB-067722

- 27053-21-0

- SCHEMBL6319469

-

- MDL: MFCD00139554

- インチ: InChI=1S/C10H8N2OS/c11-10-12-6-8(14-10)9(13)7-4-2-1-3-5-7/h1-6H,(H2,11,12)

- InChIKey: AJOABURBJQMQOP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 204.03573406Da

- どういたいしつりょう: 204.03573406Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 84.2Ų

(2-Amino-thiazol-5-yl)phenylmethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB343150-100 mg |

[2-(Methylamino)-1,3-thiazol-5-yl](phenyl)methanone; . |

27053-21-0 | 100mg |

€208.80 | 2023-06-21 | ||

| abcr | AB343150-100mg |

[2-(Methylamino)-1,3-thiazol-5-yl](phenyl)methanone; . |

27053-21-0 | 100mg |

€208.80 | 2024-04-18 | ||

| eNovation Chemicals LLC | D635006-1g |

(2-AMINO-THIAZOL-5-YL)PHENYLMETHANONE |

27053-21-0 | 95% | 1g |

$595 | 2025-02-21 | |

| eNovation Chemicals LLC | D635006-1g |

(2-AMINO-THIAZOL-5-YL)PHENYLMETHANONE |

27053-21-0 | 95% | 1g |

$595 | 2025-02-20 | |

| eNovation Chemicals LLC | D635006-1g |

(2-AMINO-THIAZOL-5-YL)PHENYLMETHANONE |

27053-21-0 | 95% | 1g |

$595 | 2024-08-03 |

(2-Amino-thiazol-5-yl)phenylmethanone 関連文献

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

(2-Amino-thiazol-5-yl)phenylmethanoneに関する追加情報

Introduction to (2-Amino-thiazol-5-yl)phenylmethanone (CAS No. 27053-21-0)

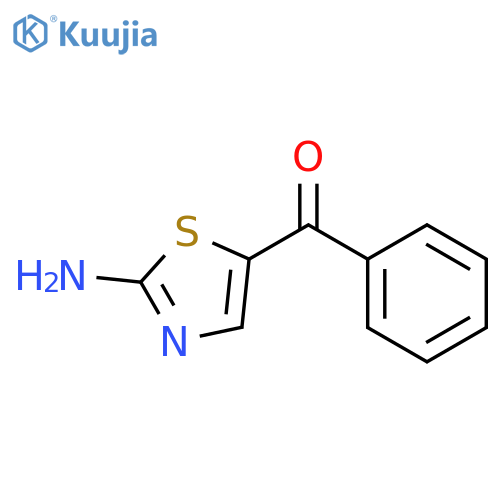

(2-Amino-thiazol-5-yl)phenylmethanone is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and molecular research. With a CAS number of 27053-21-0, this compound has garnered attention due to its structural uniqueness and potential therapeutic benefits. The thiazole ring, a core structural motif in numerous bioactive molecules, combined with the phenylmethanone moiety, makes this compound a valuable scaffold for developing novel pharmacological agents.

The chemical structure of (2-Amino-thiazol-5-yl)phenylmethanone consists of a thiazole ring substituted at the 5-position with an amino group, linked to a phenylmethanone group. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for further chemical modifications and biological evaluations. The presence of both nitrogen and sulfur atoms in the thiazole ring enhances its reactivity, facilitating various synthetic pathways and functionalization strategies.

In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Among these derivatives, (2-Amino-thiazol-5-yl)phenylmethanone has shown promise in preclinical studies as a potential lead compound for drug development.

One of the most compelling aspects of (2-Amino-thiazol-5-yl)phenylmethanone is its ability to interact with biological targets through multiple mechanisms. The amino group at the 5-position of the thiazole ring can participate in hydrogen bonding interactions, while the phenylmethanone moiety can engage in π-stacking interactions with aromatic residues in proteins. These features make it an ideal candidate for designing molecules with high binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of (2-Amino-thiazol-5-yl)phenylmethanone towards various biological targets. Molecular docking studies have revealed that this compound can effectively bind to enzymes and receptors involved in critical biological pathways. For instance, it has been shown to interact with kinases and proteases, which are often implicated in cancer and inflammatory diseases.

The synthesis of (2-Amino-thiazol-5-yl)phenylmethanone involves multi-step organic reactions, typically starting from commercially available precursors such as thiazole-5-carboxylic acid and benzaldehyde derivatives. The introduction of the amino group at the 5-position of the thiazole ring is achieved through various chemical transformations, including nucleophilic substitution reactions. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily accessible for further research.

In addition to its pharmaceutical applications, (2-Amino-thiazol-5-yl)phenylmethanone has found utility in materials science and chemical biology. Its unique structural features make it a suitable candidate for designing probes and inhibitors for studying biological processes at the molecular level. Researchers have utilized this compound to develop novel tools for investigating enzyme mechanisms and protein-protein interactions.

The growing interest in green chemistry has also influenced the synthesis of (2-Amino-thiazol-5-yl)phenylmethanone. Efforts are being made to develop more sustainable synthetic protocols that minimize waste generation and reduce environmental impact. These initiatives align with global efforts to promote sustainable practices in pharmaceutical manufacturing.

Evaluation of the pharmacokinetic properties of (2-Amino-thiazol-5-yl)phenylmethanone is crucial for determining its suitability as a drug candidate. Preliminary studies have indicated that this compound exhibits favorable solubility and stability profiles, suggesting potential for oral administration. Further investigations into its metabolic pathways and excretion profiles will provide valuable insights into its overall pharmacokinetic behavior.

The future prospects of (2-Amino-thiazol-5-yl)phenylmethanone are promising, with ongoing research aimed at expanding its therapeutic applications. By leveraging advanced computational methods and synthetic strategies, scientists hope to develop derivatives with enhanced potency, selectivity, and bioavailability. Collaborative efforts between academia and industry are essential for translating these findings into clinical applications that benefit patients worldwide.

27053-21-0 ((2-Amino-thiazol-5-yl)phenylmethanone) 関連製品

- 2411283-21-9(1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-)

- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)

- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)

- 2138821-37-9(Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)

- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)

- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)

- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)

- 1844239-89-9(trans-2-(3,5-dimethylphenyl)aminocyclohexan-1-ol)

- 2172189-53-4(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)

- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)